Chloro Sofosbuvir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

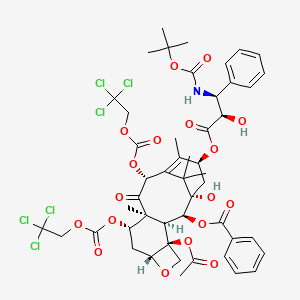

Chloro Sofosbuvir, also known as this compound, is a useful research compound. Its molecular formula is C22H29ClN3O9P and its molecular weight is 545.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Global Research Trends and Contributions

- Bibliometric Analysis of Global Research: Chloro Sofosbuvir has been a focus of intense research, especially in the treatment of hepatitis C. A bibliometric analysis reveals significant global research production, highlighting the role of Latin American contributions and the expectation of increased research with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Applications and Trials

- Hepatitis C Treatment: Sofosbuvir has been pivotal in treating chronic hepatitis C (CHC), particularly in India. It's been used effectively with ribavirin and, in some cases, with pegylated interferon (Satsangi et al., 2016).

- Pharmacokinetics and Pharmacodynamics: Sofosbuvir undergoes intracellular activation, forming an active metabolite that is crucial for its antiviral properties. The pharmacokinetic and pharmacodynamic profiles are important for understanding its efficacy in HCV treatment (Kirby et al., 2015).

- COVID-19 Treatment Research: The drug's application was also explored in treating severe COVID-19, showing potential effectiveness in reducing hospital stay and mortality rates (Eslami et al., 2020).

Resistance and Efficacy Analysis

- Resistance Pathways Analysis: Research has explored the potential mechanisms of HCV resistance to Sofosbuvir, providing insights into the drug's high barrier to resistance and identifying specific substitutions that may contribute to treatment failure (Donaldson et al., 2015).

Pharmacists' Role in Treatment

- Public Pharmacist Services in Treatment: The role of pharmacists in monitoring Sofosbuvir-based therapy for CHC has been emphasized, highlighting their importance in ensuring treatment adherence, effectiveness, and safety (Gomes et al., 2019).

Drug Interactions and Molecular Analysis

- In Silico Analysis for COVID-19 Treatments: Sofosbuvir's binding characteristics to kinetically active residues have been studied, providing insights into its potential use in treating COVID-19 (Perišić, 2020).

- Degradation Products and Toxicity Prediction: Research on Sofosbuvir's degradation behavior and the toxicity prediction of its degradation products offers insights into its stability and safety (Swain et al., 2016).

Clinical Trials and Efficacy Studies

- Clinical Trials for COVID-19: Sofosbuvir has been evaluated in clinical trials for its effectiveness against mild COVID-19, contributing to the search for effective treatments for the disease (Roozbeh et al., 2020).

- Qualitative and Quantitative Analysis in Pharmaceuticals: The development of analytical methods for assessing Sofosbuvir in pharmaceuticals underlines its importance in treatment regimes (Contreras et al., 2017).

Awards and Recognition

- Lasker-DeBakey Clinical Medical Research Award: The development and approval of Sofosbuvir, led by a team including Michael Sofia, was recognized with the prestigious Lasker-DeBakey Clinical Medical Research Award, highlighting its impact in hepatitis C treatment (Zhao & Xia, 2016).

作用機序

Target of Action

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .

Biochemical Pathways

Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.

Result of Action

The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.

将来の方向性

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

特性

IUPAC Name |

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)

![UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)](/img/no-structure.png)

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)